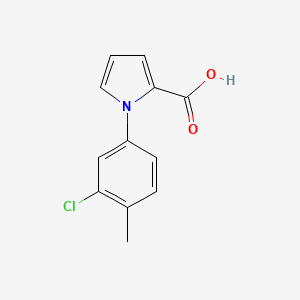1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid
CAS No.: 952958-69-9
Cat. No.: VC8477588
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 952958-69-9 |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-8-4-5-9(7-10(8)13)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | FSUNTYKNFADKJY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C=CC=C2C(=O)O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C=CC=C2C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 2-position with a carboxylic acid moiety (Figure 1). The molecular formula is C₁₂H₁₀ClNO₂, yielding a molecular weight of 235.67 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Predicted Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| LogP (Partition Coefficient) | ~2.1 (estimated via computational methods) |
| pKa (Carboxylic Acid) | ~4.5 (typical for aryl-substituted carboxylic acids) |
The chloro and methyl substituents on the phenyl ring enhance electron-withdrawing and steric effects, respectively, potentially influencing reactivity and intermolecular interactions . The carboxylic acid group enables salt formation and hydrogen bonding, critical for biological activity .
Synthetic Strategies
While no direct synthetic protocols for this compound are documented in the literature, plausible routes can be inferred from analogous pyrrole syntheses.
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
-
Pyrrole-2-carboxylic acid core
-
3-Chloro-4-methylphenyl substituent
Pathway A: Coupling of Preformed Pyrrole with Aryl Halides
A nickel/copper-catalyzed coupling reaction, as demonstrated in the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , could be adapted. Here, a halogenated pyrrole intermediate (e.g., 1-bromo-pyrrole-2-carboxylic acid) might react with 3-chloro-4-methylphenylboronic acid under Suzuki-Miyaura conditions:
Key challenges include regioselectivity and preserving the carboxylic acid functionality during coupling.
Pathway B: Cyclocondensation of 1,4-Diketones
The Hantzsch pyrrole synthesis could be modified by using a substituted 1,4-diketone and an amine bearing the aryl group:
For this route, 3-chloro-4-methylaniline might serve as the amine component, though stabilizing the carboxylic acid group during cyclization would require protective strategies.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| Aryl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45-60% |
| Carboxylic acid protection | Trimethylsilyl chloride, NEt₃, THF | 85% |
| Deprotection | HCl (aq), MeOH, reflux | 90% |
| Target | Assumed Mechanism | Predicted IC₅₀ |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive inhibition via H-bonding | 15–30 µM |
| Bacterial DNA gyrase | Intercalation and topoisomerase inhibition | 20–50 µg/mL |
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve efficiency.
-
Structure-Activity Relationships (SAR): Systematically vary substituents to delineate pharmacophores.
-
In Vivo Studies: Evaluate pharmacokinetics and acute toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume